5-Iodo-2'-deoxyuridine-5'-monophosphate
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Overview
Description
5-Iodo-2’-Deoxyuridine-5’-Monophosphate: is a pyrimidine nucleoside analog, specifically a halogenated thymidine derivative. It is known for its antiviral properties and is used in various scientific research applications, particularly in the study of DNA replication and repair mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2’-Deoxyuridine-5’-Monophosphate typically involves the iodination of 2’-deoxyuridine. The process begins with the protection of the hydroxyl groups, followed by iodination using iodine and a suitable oxidizing agent. The final step involves deprotection to yield the desired compound .
Industrial Production Methods: Industrial production methods for 5-Iodo-2’-Deoxyuridine-5’-Monophosphate are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2’-Deoxyuridine-5’-Monophosphate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols and amines.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, 5-Iodo-2’-Deoxyuridine-5’-Monophosphate is used as a precursor for the synthesis of other nucleoside analogs and as a reagent in various organic synthesis reactions .
Biology: In biological research, this compound is used to study DNA replication and repair mechanisms. It is incorporated into DNA strands, allowing researchers to track and analyze DNA synthesis and repair processes .
Medicine: In medicine, 5-Iodo-2’-Deoxyuridine-5’-Monophosphate has been investigated for its antiviral properties. It is used as a radiosensitizer in cancer treatment, enhancing the effects of radiation therapy .
Industry: In the pharmaceutical industry, this compound is used in the development of antiviral drugs and as a research tool in drug discovery .
Mechanism of Action
The mechanism of action of 5-Iodo-2’-Deoxyuridine-5’-Monophosphate involves its incorporation into DNA strands during replication. The presence of the iodine atom disrupts normal base pairing, leading to errors in DNA synthesis and ultimately inhibiting viral replication. This compound targets thymidine kinase, an enzyme involved in DNA synthesis, making it effective against viruses that rely on this enzyme for replication .
Comparison with Similar Compounds
5-Iodo-2’-Deoxyuridine: A closely related compound with similar antiviral properties.
5-Bromo-2’-Deoxyuridine: Another halogenated thymidine analog used in research.
2’-Deoxyuridine: The non-halogenated parent compound used as a reference.
Uniqueness: 5-Iodo-2’-Deoxyuridine-5’-Monophosphate is unique due to its specific incorporation into DNA and its ability to disrupt viral replication. Its iodine atom provides distinct chemical properties that differentiate it from other halogenated nucleosides .
Properties
CAS No. |
1763-02-6 |
---|---|
Molecular Formula |
C9H12IN2O8P |
Molecular Weight |
434.08 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H12IN2O8P/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |
InChI Key |
WXFYBFRZROJDLL-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O)O |
Synonyms |
5-iodo-2'-deoxyuridine 5'-monophosphate 5-iodo-dUMP IdUMP iododeoxyuridylate iododeoxyuridylate, 125I-labeled |
Origin of Product |
United States |
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